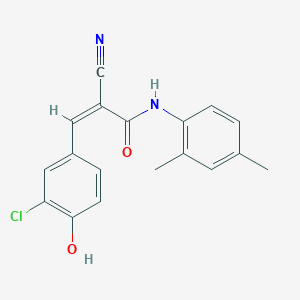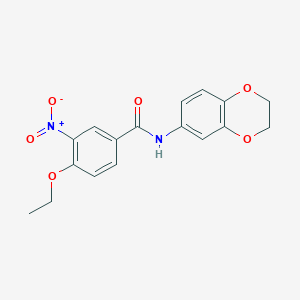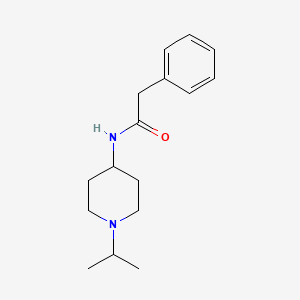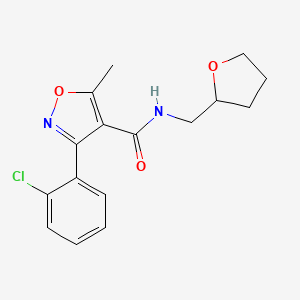
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is a synthetic compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the growth of bacterial and fungal cells by disrupting their cell walls. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. Additionally, it has been shown to exhibit low toxicity to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent antibacterial, antifungal, and anticancer activities. However, its limitations include its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the study of 3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Development of more efficient synthesis methods.
3. Investigation of the compound's potential as a photosensitizer in photodynamic therapy.
4. Studies to determine the compound's potential as a drug candidate for the treatment of bacterial, fungal, and cancerous diseases.
5. Exploration of the compound's potential for use in other scientific research applications.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. It exhibits potent antibacterial, antifungal, and anticancer activities and has low toxicity to normal cells. Further studies are needed to fully understand its mechanism of action and explore its potential in various scientific research applications.
Méthodes De Synthèse
The synthesis of 3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide involves the reaction of 3-chloro-4-hydroxybenzaldehyde and 2,4-dimethylphenylacetonitrile with acryloyl chloride in the presence of a base. The reaction yields this compound as a white solid.
Applications De Recherche Scientifique
3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)acrylamide has been studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been studied for its potential as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
(Z)-3-(3-chloro-4-hydroxyphenyl)-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-3-5-16(12(2)7-11)21-18(23)14(10-20)8-13-4-6-17(22)15(19)9-13/h3-9,22H,1-2H3,(H,21,23)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGXWPZXZWPOMT-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)Cl)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5027372.png)
![6-methoxy-4-(1-naphthyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5027374.png)

![N-cyclopropyl-5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5027392.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5027403.png)
![(3R*,4R*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5027416.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5027426.png)

![4-bromo-2-chloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5027433.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(2-fluorophenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5027440.png)
![6-(5-bromo-2-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5027446.png)